An In-Depth Technical Guide to 1-Chloropyrene: Structure, Properties, Synthesis, and Analysis
An In-Depth Technical Guide to 1-Chloropyrene: Structure, Properties, Synthesis, and Analysis
This guide provides a comprehensive technical overview of 1-chloropyrene, a chlorinated polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in environmental science, toxicology, and materials science. This document delves into the core chemical and physical properties of 1-chloropyrene, its synthesis and reactivity, toxicological profile, and detailed analytical methodologies for its detection and quantification.
Introduction: The Significance of 1-Chloropyrene
1-Chloropyrene (1-ClPyr) is a derivative of pyrene, a four-ring polycyclic aromatic hydrocarbon. It is recognized as an emerging environmental contaminant, often formed during combustion processes in the presence of chlorine sources, such as the incineration of polyvinyl chloride (PVC).[1] Its presence in the environment is a concern due to the known carcinogenic and mutagenic properties of many PAHs and their halogenated derivatives. Understanding the chemical behavior and toxicological implications of 1-chloropyrene is crucial for assessing its environmental impact and developing remediation strategies. Furthermore, its unique photophysical properties, inherited from the pyrene core, make it a molecule of interest for applications in materials science, such as in the development of organic electronics and fluorescent probes.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of 1-chloropyrene are dictated by its molecular structure, which consists of a pyrene backbone with a single chlorine atom substituted at the 1-position.
Chemical Structure
The structure of 1-chloropyrene is depicted below. The numbering of the carbon atoms in the pyrene ring system follows IUPAC nomenclature.
Caption: Chemical structure of 1-chloropyrene.
Physicochemical Data
A summary of the key physicochemical properties of 1-chloropyrene is presented in the table below. These properties are essential for predicting its environmental fate and transport, as well as for designing analytical and synthetic procedures.
| Property | Value | Source |
| IUPAC Name | 1-chloropyrene | [2][3] |
| Synonyms | 3-Chloropyrene, Pyrene, 1-chloro- | [2][3] |
| CAS Number | 34244-14-9 | [2][3] |
| Molecular Formula | C₁₆H₉Cl | [2][3] |
| Molecular Weight | 236.70 g/mol | [2][3] |
| Appearance | Off-white to dark orange solid | [4] |
| Melting Point | 119-120 °C | [5] |
| Boiling Point | ~307.92 °C (rough estimate) | [4][6] |
| Solubility | Slightly soluble in acetone and methanol (with heating) | [4][7] |
| InChI | InChI=1S/C16H9Cl/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | [2] |
| InChIKey | WNYHOOQHJMHHQW-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1=CC=C2C=C3C=CC(=CC3=C4C2=C1C=C4)Cl | [5] |
Synthesis and Reactivity
Synthesis of 1-Chloropyrene
The synthesis of 1-chloropyrene is typically achieved through the electrophilic chlorination of pyrene. The 1, 3, 6, and 8 positions of pyrene are the most susceptible to electrophilic attack due to their higher electron density. Direct chlorination can be challenging to control to achieve monosubstitution.
A plausible synthetic route involves the direct chlorination of pyrene using a chlorinating agent in a suitable solvent system. While modern, detailed protocols specifically for 1-chloropyrene are not abundant in the literature, a historical method provides a basis for its preparation.
Experimental Protocol: Direct Chlorination of Pyrene (Adapted from a historical patent)
This protocol is adapted from a patented method for the halogenation of pyrene and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Pyrene
-
Hydrochloric acid (31.5%)
-
Chlorine gas
-
Water
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, create a suspension of finely ground pyrene in water and hydrochloric acid.[8]
-
Heat the mixture to 60-65 °C with agitation until a smooth suspension is formed.[8]
-
Slowly introduce a stream of chlorine gas into the heated suspension.[8]
-
After approximately half of the stoichiometric amount of chlorine has been added, raise the temperature to 80-100 °C and continue the addition of chlorine.[8]
-
Once the chlorine addition is complete, maintain the reaction mixture at 80-100 °C for an additional 5 hours.[8]
-
Cool the reaction mixture and isolate the solid product by filtration.
-
Wash the product thoroughly with water and dry to obtain the chlorinated pyrene product.
Causality of Experimental Choices:
-
Aqueous Hydrochloric Acid: The acidic aqueous medium facilitates the reaction, likely by protonating the pyrene ring and activating it towards electrophilic attack.[8]
-
Elevated Temperature: The initial heating to 60-65 °C helps to create a fine, homogenous suspension, maximizing the surface area of the pyrene for reaction. The subsequent increase to 80-100 °C increases the reaction rate.[8]
-
Slow Addition of Chlorine: This is crucial for controlling the exothermicity of the reaction and to favor monosubstitution over the formation of polychlorinated pyrenes.
Caption: A generalized workflow for the synthesis of 1-chloropyrene.
Reactivity of 1-Chloropyrene
The chlorine atom on the pyrene ring influences its reactivity. While the electron-withdrawing nature of chlorine deactivates the ring towards further electrophilic substitution, the C-Cl bond itself can participate in various reactions, most notably transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. 1-Chloropyrene can serve as an aryl halide partner in this reaction, allowing for the introduction of a wide range of substituents at the 1-position of the pyrene core.
Illustrative Reaction: Suzuki Coupling with Phenylboronic Acid
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of an Aryl Chloride
This is a general procedure that can be adapted for the reaction of 1-chloropyrene with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
1-Chloropyrene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 1-chloropyrene, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.[2]
-
Add the anhydrous solvent via syringe.[2]
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).[2]
-
Monitor the progress of the reaction by a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium catalyst and ligand is critical for the efficiency of the coupling reaction with the relatively unreactive C-Cl bond. Bulky, electron-rich phosphine ligands are often effective.
-
Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent the oxidation and deactivation of the palladium(0) catalyst.
Toxicology and Metabolism
1-Chloropyrene, as a chlorinated PAH, is of toxicological concern. Studies have shown that it can be metabolized by human cytochrome P450 enzymes, particularly CYP1A1, CYP1B1, and CYP1A2, to form oxidative metabolites.[9][10] These metabolic processes are significant as they can lead to the formation of more reactive and potentially more toxic compounds. The metabolites of 1-chloropyrene have been shown to have agonist activity for the human aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism and a mediator of the toxic effects of many aromatic hydrocarbons.[9][10] The detection of these metabolites in human urine has been proposed as a potential biomarker for exposure to chlorinated PAHs.[9][10]
Caption: Simplified metabolic pathway and toxicological implication of 1-chloropyrene.
Analytical Methodologies
Accurate and sensitive analytical methods are essential for monitoring 1-chloropyrene in environmental and biological samples. High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful techniques for this purpose.
HPLC with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a highly sensitive and selective method for the analysis of fluorescent compounds like pyrene and its derivatives.
Experimental Protocol: HPLC-FLD for the Determination of Pyrene Analogs in Water (Adapted for 1-Chloropyrene)
This protocol is based on established methods for pyrene analysis and can be adapted for 1-chloropyrene.
Sample Preparation (Liquid-Liquid Extraction):
-
Take a known volume of the water sample (e.g., 450 mL).[11][12]
-
Perform a liquid-liquid extraction with a suitable organic solvent, such as n-hexane (e.g., 75 mL).[11][12]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.[11][12]
-
Reconstitute the residue in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).
HPLC-FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 150 x 3.9 mm, 5 µm particle size).[11]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For isocratic elution, a mixture such as acetonitrile:water (90:10 v/v) can be employed.[13]
-
Fluorescence Detector:
-
Injection Volume: 10-20 µL.
Self-Validation: The method's reliability can be ensured by running calibration standards, fortified samples (spikes) to determine recovery, and method blanks to check for contamination. The use of an internal standard can correct for variations in extraction efficiency and instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation and definitive identification of analytes based on their mass spectra.
Experimental Protocol: GC-MS for the Determination of Chlorinated Hydrocarbons in Soil/Sediment (Adapted for 1-Chloropyrene)
This protocol is a generalized procedure based on methods for other chlorinated organic compounds.
Sample Preparation (Solvent Extraction):
-
Weigh a known amount of the soil or sediment sample (e.g., 10 g) into an extraction vessel.[7]
-
Add a suitable extraction solvent, such as a mixture of hexane and acetone.[7]
-
Extract the sample using a technique like sonication or Soxhlet extraction.[7]
-
Filter the extract and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume suitable for GC-MS analysis.
-
A cleanup step, such as column chromatography on silica gel or Florisil, may be necessary to remove interfering compounds.
GC-MS Conditions:
-
GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5MS), is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program might start at a low temperature (e.g., 60 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a few minutes.
-
Injector: Splitless injection is commonly used for trace analysis.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions for 1-chloropyrene (m/z 236, 238, 200) should be monitored.
-
Self-Validation: The method should be validated by analyzing procedural blanks, spiked samples, and certified reference materials (if available). The identification of 1-chloropyrene should be confirmed by comparing its retention time and mass spectrum to that of an authentic standard.
Conclusion
1-Chloropyrene is a molecule of growing importance in environmental and materials science. Its synthesis, reactivity, and toxicological profile are areas of active research. The analytical methods outlined in this guide provide a robust framework for its detection and quantification in various matrices. As a senior application scientist, it is my hope that this in-depth technical guide will serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds.
References
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PubChem. (n.d.). 1-Chloropyrene. National Center for Biotechnology Information. [Link]
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MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
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Ohura, T., et al. (2015). Identification and characterization of oxidative metabolites of 1-chloropyrene. Chemical Research in Toxicology, 28(9), 1762-1771. [Link]
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ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
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Rima, J. (2013). HPLC and spectrofluorimetric determination of pyrene in the Lebanese coast. Journal of the Black Sea/Mediterranean Environment, 19(2), 195-206. [Link]
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Nakazawa, H., et al. (2018). Mechanism of Formation of Chlorinated Pyrene during Combustion of Polyvinyl Chloride. Environmental Science & Technology, 52(1), 245-252. [Link]
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WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. [Link]
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Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]
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Liu, Y., et al. (2008). An improved HPLC method with fluorescence detection for the determination of pyrene in rat plasma and its pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 859-864. [Link]
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Journal of the Black Sea / Mediterranean Environment. (n.d.). HPLC and spectrofluorimetric determination of pyrene in the Lebanese coast. [Link]
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ACS Publications. (n.d.). Determination of [13C]Pyrene Sequestration in Sediment Microcosms Using Flash Pyrolysis-GC-MS and 13C NMR. [Link]
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PubMed. (2015). Identification and characterization of oxidative metabolites of 1-chloropyrene. [Link]
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ResearchGate. (n.d.). Determination of the sum of short chain chlorinated n-alkanes with a chlorine content between 50% and 67% in sediment samples by GC–ECNI-MS and quantification by multiple linear regression. [Link]
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MDPI. (2022). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. [Link]
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PubChem. (n.d.). 1-Chloropyrene. [Link]
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